Ergosterol peroxide glucoside
Description
IUPAC Nomenclature and Molecular Formula
The systematic chemical identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions, providing precise molecular characterization essential for scientific communication and database registration. The compound bears the complete IUPAC designation (2R,3R,4S,5S,6R)-2-[[(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, reflecting its complex polycyclic architecture with multiple chiral centers. The molecular formula C34H54O8 indicates a substantial organic molecule containing thirty-four carbon atoms, fifty-four hydrogen atoms, and eight oxygen atoms, corresponding to a molecular weight of 590.8 grams per mole. This molecular composition places the compound within the steroid saponin category, specifically as a glucosylated ergosterol peroxide derivative.
The alternative nomenclature for this compound includes several systematically derived names that emphasize different structural aspects of the molecule. The designation 3-O-beta-D-glucopyranosyl-22E,24R-5alpha,8alpha-epidioxyergosta-6,22-diene provides clear indication of the glucopyranoside attachment at the C-3 position and the specific stereochemical configuration of the ergosterol peroxide backbone. Additional recognized synonyms include ergosterol peroxide 3-O-beta-D-glucopyraside, which simplifies the nomenclature while maintaining chemical accuracy. The compound carries the Chemical Abstracts Service registry number 140447-22-9, ensuring universal identification across chemical databases and regulatory systems. These multiple naming conventions reflect the complexity of the molecular structure and the various approaches used by different chemical classification systems to categorize this steroid derivative.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C34H54O8 | |
| Molecular Weight | 590.8 g/mol | |
| CAS Registry Number | 140447-22-9 | |
| PubChem CID | 10745980 | |
| Chemical Classification | Steroid Saponin |
Stereochemical Configuration and Isomeric Variations
The stereochemical architecture of this compound represents one of its most defining characteristics, encompassing multiple chiral centers that dictate the three-dimensional arrangement of atoms within the molecule. The compound exhibits fifteen defined stereocenters as indicated by computational analysis, creating a highly specific spatial configuration that influences both its chemical reactivity and biological properties. The stereochemical designation includes the (22E,24R) configuration in the side chain, indicating trans geometry across the C22-C23 double bond and R configuration at the C24 position. The core ergosterol peroxide moiety maintains the characteristic (5alpha,8alpha) epidioxyergosta configuration, where the peroxide bridge spans between C5 and C8 positions with specific alpha orientations.
The beta-D-glucopyranosyl moiety attached at the C-3 position exhibits the standard pyranose ring conformation with (2R,3R,4S,5S,6R) stereochemistry, consistent with natural D-glucose derivatives. This glycosidic linkage adopts a beta configuration, meaning the anomeric carbon of the glucose unit is positioned below the plane of the pyranose ring when viewed in standard projection. The integration of the glucose unit with the steroid backbone creates additional conformational constraints that influence the overall molecular geometry. Comparative analysis with related ergosterol derivatives demonstrates that the glucosylation at the C-3 position significantly alters the physicochemical properties compared to the parent ergosterol peroxide compound.
The molecular structure exhibits restricted rotation around several bonds due to the rigid steroid framework and the bulky substituents, leading to a relatively fixed three-dimensional conformation. Nuclear magnetic resonance studies of related ergostane compounds have revealed characteristic coupling patterns that support specific stereochemical assignments, particularly the presence of H-3α configuration based on coupling constant analysis. The complex stereochemistry contributes to the compound's classification as a single enantiomer rather than a racemic mixture, which is crucial for understanding its potential biological activities and chemical behavior.
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic analysis provides fundamental insights into the solid-state structure and three-dimensional arrangement of this compound, although specific crystal structure data for this particular compound remains limited in the current literature. However, extensive X-ray crystallographic studies of related ergosterol derivatives and steroid compounds offer valuable comparative information for understanding the likely conformational preferences of this molecule. Historical crystallographic surveys of steroid compounds, including cholesterol and ergosterol series derivatives, have established that these molecules typically adopt roughly lath-shaped conformations with approximate dimensions of 20 × 7 × 4 Angstroms. The steroid backbone generally maintains a relatively rigid structure with the characteristic four-ring system adopting chair and half-chair conformations for the cyclohexane and cyclopentane rings respectively.
The computational analysis reveals several important three-dimensional parameters that characterize the molecular geometry of this compound. The compound exhibits a calculated density of 1.2 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement. The calculated boiling point of 675.9 ± 55.0 degrees Celsius at 760 millimeters of mercury suggests significant intermolecular forces, consistent with the presence of multiple hydroxyl groups capable of hydrogen bonding. The flash point determination of 362.6 ± 31.5 degrees Celsius provides additional thermodynamic data relevant to handling and storage considerations.
Advanced conformational studies utilizing molecular modeling approaches have provided insights into the preferred spatial arrangements of this compound. The molecule exhibits multiple rotatable bonds, specifically seven as determined by computational analysis, which allows for some degree of conformational flexibility despite the rigid steroid core. The three-dimensional structure demonstrates significant steric interactions between the glucose moiety and the steroid backbone, influencing the overall molecular shape and potentially affecting biological interactions. The peroxide bridge between C5 and C8 creates a unique structural feature that distinguishes this compound from non-peroxidated ergosterol derivatives, contributing to specific geometric constraints that influence both chemical reactivity and molecular recognition processes.
Comparative Structural Features with Related Ergosterol Derivatives
The structural comparison of this compound with related ergosterol derivatives reveals significant insights into the structural diversity within this family of steroid compounds and highlights the unique features that distinguish the glucosylated peroxide from its analogs. The parent compound ergosterol peroxide, bearing the molecular formula C28H44O3 and molecular weight of 428.6 grams per mole, serves as the immediate structural precursor, differing primarily through the absence of the glucopyranosyl moiety at the C-3 position. This glucosylation represents a substantial structural modification that increases the molecular weight by approximately 162 daltons, corresponding to the addition of the hexose sugar unit. The introduction of the glucose residue fundamentally alters the physicochemical properties, particularly enhancing water solubility and introducing additional sites for hydrogen bonding interactions.
Comparative analysis with ergosterol glucoside, which lacks the peroxide bridge but maintains the glucosylation pattern, demonstrates the specific contribution of the 5,8-epidioxyergosta framework to the overall molecular architecture. Ergosterol glucoside exhibits the molecular formula C34H54O6 with a molecular weight of 558.8 grams per mole, indicating the replacement of the peroxide bridge with two additional hydrogen atoms. This comparison emphasizes that the peroxide functionality contributes approximately 32 daltons to the molecular weight while introducing unique chemical reactivity patterns characteristic of organic peroxides. The peroxide bridge creates a distinctive structural rigidity and electronic environment that influences both the chemical stability and potential biological activities of the molecule.
The broader family of ergostane-type steroids encompasses numerous structural variants that provide context for understanding the position of this compound within this chemical class. Recent investigations of ergostane compounds from mushroom sources have identified multiple structural categories including normal-type compounds with double bonds at C-5 and C-7 positions, peroxide-containing derivatives with 5,8-peroxy structures, and various hydroxylated and glycosylated variants. The glucosylation pattern observed in this compound follows established biosynthetic pathways, with the beta-D-glucopyranosyl linkage at the C-3 position representing a common modification found in fungal steroid metabolism. These structural comparisons demonstrate that this compound represents a sophisticated molecular architecture that combines the reactive peroxide functionality with the hydrophilic glucose moiety, creating a compound with distinctive physicochemical and potentially biological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/b8-7+/t20-,21+,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJZKFPVVUQBMB-AGBBTXFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)OO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fungal Fermentation and Biomass Cultivation
Ergosterol peroxide glucoside is naturally produced by specific fungal species under controlled fermentation conditions. Paecilomyces cicadae, a well-studied fungal strain, has been optimized for ergosterol peroxide production via submerged fermentation. While direct data on glucoside extraction is limited, analogous protocols suggest that similar bioprocessing conditions—such as carbon/nitrogen ratio adjustments, pH modulation, and trace element supplementation—can enhance precursor availability for glycosylation.
Key parameters include:
-
Carbon sources : Glycerol (40 g/L) maximizes ergosterol precursor yield.
-
Nitrogen sources : Yeast extract (6.5 g/L) and peptone (2 g/L) balance membrane permeability and precursor secretion.
-
Trace elements : ZnSO₄ (0.005 g/L) and MgSO₄ (0.08 g/L) optimize enzyme activity for oxidation and glycosylation.
Solvent Extraction and Chromatographic Purification
Crude extracts from fungal biomass are typically subjected to solvent partitioning. Ethyl acetate and methanol mixtures (3:1 v/v) efficiently isolate ergosterol derivatives, followed by silica gel column chromatography using a gradient of n-hexane:ethyl acetate (50:1 to 10:1). High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm further purifies this compound, achieving >95% purity.
Chemical Synthesis via Ergosterol Peroxide Functionalization
Acylation and Glycosylation Reactions
Recent studies on ergosterol peroxide derivatives provide a template for glucoside synthesis. Ergosterol peroxide’s 3-hydroxyl group is chemically modified through acylation or glycosylation. For example:
-
Acylation : Ergosterol peroxide reacts with succinic anhydride in dichloromethane under reflux to form an intermediate ester.
-
Glycosylation : The acylated intermediate couples with β-D-glucopyranosyl donors (e.g., trichloroacetimidates) via Koenigs-Knorr reactions, catalyzed by BF₃·Et₂O in anhydrous conditions.
Table 1: Optimization of Glycosylation Conditions
Structural Confirmation and Characterization
Synthetic this compound is validated through:
-
Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl₃) shows characteristic glucosyl protons at δ 4.35 (d, J = 7.8 Hz, H-1') and ergosterol olefinic signals at δ 5.15–5.30.
-
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 591.4 [M+H]⁺.
Biotechnological and Enzymatic Approaches
Glycosyltransferase-Mediated Synthesis
Fungal glycosyltransferases (GTs) catalyze the transfer of glucose to ergosterol peroxide. Aspergillus niger GTs, expressed in Pichia pastoris, have been engineered to enhance regioselectivity for the 3-OH position. Co-cultivation of P. cicadae with glucosyl donor-producing strains (e.g., Saccharomyces cerevisiae) increases glucoside titers by 2.3-fold.
Fermentation Optimization Using Kinetic Models
Structured kinetic models, such as the Monod and Contois equations, predict biomass growth and substrate consumption during fermentation. For example:
where is the specific growth rate, is substrate concentration, and is biomass. These models guide fed-batch strategies to maintain glycerol levels above 20 g/L, preventing viscosity inhibition.
Table 2: Fed-Batch Parameters for Enhanced Yield
| Parameter | Value | EP Glucoside Yield (μg/L) |
|---|---|---|
| Glycerol Feed Rate | 0.5 g/L/h | 261.47 |
| Dissolved Oxygen | 30% | 244.67 |
| pH | 6.5 | 256.00 |
Chemical Reactions Analysis
Types of Reactions: Ergosterol peroxide glucoside undergoes various chemical reactions, including:
Oxidation: Ergosterol peroxide can be further oxidized to form different derivatives.
Reduction: The peroxide group can be reduced to form ergosterol derivatives.
Substitution: The glucose moiety can be substituted with other sugar molecules or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Enzymatic or chemical methods using glycosyltransferases or chemical glycosylation reagents.
Major Products Formed:
Oxidation: Formation of various oxidized derivatives of ergosterol peroxide.
Reduction: Formation of ergosterol and its reduced derivatives.
Substitution: Formation of different glucoside derivatives with varying sugar moieties.
Scientific Research Applications
Pharmacological Properties
Ergosterol peroxide glucoside exhibits several pharmacological effects, including:
- Anti-inflammatory Activity : Studies indicate that this compound can inhibit inflammatory pathways, particularly by suppressing the activation of nuclear factor kappa B (NF-κB) and reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This effect has implications for treating chronic inflammatory diseases .
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, effectively scavenging free radicals and inhibiting lipid peroxidation. This activity helps protect cells from oxidative stress-related damage, which is linked to various diseases including cancer and neurodegenerative disorders .
- Anticancer Effects : this compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells and inhibit tumor growth in animal models. Its mechanism involves disrupting cell cycle progression and promoting reactive oxygen species production .
Case Studies and Research Findings
Several studies have documented the beneficial effects of this compound:
Future Perspectives
The potential applications of this compound extend beyond current findings:
- Drug Development : Given its diverse biological activities, there is a growing interest in developing this compound as a therapeutic agent for various conditions, including cancer, inflammation, and infectious diseases.
- Nutraceutical Applications : Its antioxidant properties suggest potential use as a dietary supplement to enhance health and prevent chronic diseases.
Mechanism of Action
Ergosterol peroxide glucoside exerts its effects through multiple mechanisms:
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by modulating the cell cycle and triggering caspase activation.
Antioxidant Activity: Protects cells from oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes.
Antibacterial and Antiviral Activity: Disrupts the cell membrane integrity of bacteria and viruses, leading to their inactivation.
Comparison with Similar Compounds
Table 1: Key Structural and Bioactive Differences
| Compound | Molecular Formula | Key Features | Bioactivities | Source Organisms |
|---|---|---|---|---|
| Ergosterol peroxide glucoside | C₃₄H₅₄O₈ | 5,8-epidioxy ergostane + 3β-glucoside | Antimicrobial, antioxidant, anti-cancer | Fungi (G. frondosa), plants |
| Ergosterol peroxide | C₂₈H₄₄O₃ | 5,8-epidioxy ergostane | Anti-cancer, anti-inflammatory, anti-EV71 | Fungi (Aspergillus oryzae) |
| β-Sitosterol glucoside | C₃₅H₆₀O₆ | Sitostane + 3β-glucoside | Antimicrobial, cholesterol-lowering | Plants (e.g., Pistacia lentiscus) |
| Cerevisterol | C₂₈H₄₆O₃ | Ergostane + 7,8-dihydroxy group | Antifungal, membrane stabilization | Fungi (Penicillium spp.) |
| Ergosterol | C₂₈H₄₄O | Provitamin D₂ precursor | Membrane integrity, UV protection | Fungi, yeast |
Comparison with Ergosterol Peroxide
Biological Activity
Ergosterol peroxide glucoside (EPG) is a bioactive compound derived from various fungi, particularly mushrooms. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of EPG, supported by data tables, case studies, and detailed research findings.
This compound is classified under the steroid family and has the molecular formula . Its structure consists of a peroxide group attached to ergosterol, which enhances its biological activity.
Anticancer Properties
Numerous studies have investigated the anticancer effects of EPG. For instance, ergosterol peroxide has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HepG2) and triple-negative breast cancer cells. The mechanism involves the activation of Foxo3-mediated signaling pathways, leading to increased expression of pro-apoptotic proteins such as Puma and Bax while inhibiting oncogenic signals from pAKT and c-Myc .
Table 1: Summary of Anticancer Effects of this compound
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 23 | Activation of Foxo3; increased Bax and Puma |
| JHH-1 | 20 | Inhibition of cell viability |
| SNU-449 | 18 | Induction of apoptosis |
| Triple-negative breast | 15 | Anti-proliferative effects |
Anti-inflammatory Effects
EPG exhibits significant anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For example, in a study involving 3T3-L1 adipocytes, EPG reduced triglyceride accumulation and modulated adipogenic transcription factors .
Table 2: Anti-inflammatory Effects of this compound
| Model | Effect Observed | Concentration (μM) |
|---|---|---|
| 3T3-L1 Cells | Reduced triglyceride synthesis | 10-20 |
| Murine Models | Decreased IL-6 and TNF-α levels | 300-500 |
Antimicrobial Activity
EPG has demonstrated antimicrobial properties against a range of pathogens. It exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents. The compound's efficacy against various strains has been documented, highlighting its role in traditional medicine practices .
Case Studies
-
Hepatocellular Carcinoma Study :
In vitro studies revealed that EPG significantly inhibited the viability of HepG2 cells in a dose-dependent manner. Flow cytometry analyses indicated that EPG treatment led to cell cycle arrest in the G1 phase and induced apoptosis after prolonged exposure . -
Adipocyte Differentiation Study :
A study focused on the effects of EPG on 3T3-L1 cells showed that EPG inhibited adipocyte differentiation by modulating key signaling pathways involved in lipid metabolism. The results suggest its potential role in obesity management by regulating fat accumulation .
Research Findings
Recent findings indicate that this compound is metabolically stable in liver microsomes and plasma, showing promise for therapeutic applications without significant toxicity . Moreover, it has been found to accumulate in the endoplasmic reticulum within cells, suggesting a targeted action mechanism against cancer cells .
Q & A
Q. What spectroscopic methods are recommended for structural elucidation of ergosterol peroxide glucoside?
To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H-NMR, 13C-NMR, and 2D-COSY) and high-resolution mass spectrometry (HR-MS). The IUPAC name and stereochemical details provided in crystallographic data (e.g., pentacyclic framework and glucose moiety orientation) are critical for unambiguous identification . Additionally, comparing retention times and spectral data with authenticated reference standards (e.g., 85–98% purity from Rehmannia glutinosa extracts) ensures accuracy .
Q. How can researchers screen for the antioxidant activity of this compound?
Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and ferric reducing antioxidant power (FRAP) test. For cellular models, oxidative stress markers like ROS (reactive oxygen species) levels in treated vs. untreated cells can be quantified using fluorescent probes (e.g., DCFH-DA). Note that purity (>85%) and solvent compatibility (e.g., DMSO solubility) must be optimized to avoid false positives .
Q. What natural sources and extraction protocols yield this compound?
The compound is primarily isolated from Rehmannia glutinosa and fungal species. A validated protocol involves methanol extraction followed by silica gel chromatography and HPLC purification. Yield optimization requires monitoring parameters like extraction temperature (40–60°C) and solvent-to-biomass ratios (e.g., 10:1 v/w) .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the anti-tumor mechanisms of this compound?
In vitro studies should use dose-response assays (e.g., 1–100 μM) on cancer cell lines (e.g., HeLa, MCF-7) with apoptosis markers (Annexin V/PI staining) and caspase-3/7 activation. For in vivo models, xenograft mice treated orally (10–50 mg/kg/day) can assess tumor volume reduction. Mechanistic studies may include RNA-seq to identify pathways like NF-κB or MAPK inhibition .
Q. How should researchers address contradictions in reported bioactivities across studies?
Discrepancies in anti-inflammatory vs. pro-apoptotic effects may arise from variations in cell types, purity of isolates, or assay conditions. For example, this compound’s dual role in inhibiting Lp-PLA2 (anti-atherosclerotic) versus inducing ROS (pro-apoptotic) requires controlled comparisons using standardized reagents (e.g., ≥95% purity) and matched experimental models .
Q. What strategies mitigate instability of this compound during storage?
As a peroxide-forming compound, it must be stored under inert gas (argon or nitrogen) at −80°C in amber vials. Regular peroxide testing (e.g., iodide-based titration every 3 months) is critical, with disposal mandated if peroxides exceed 10 ppm. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term stability .
Q. How can enzymatic synthesis of ergosterol glucoside derivatives be optimized?
Sterol 3β-glucosyltransferase (UGT51 family) catalyzes glucosylation of ergosterol. Reaction optimization involves pH (6.5–7.5), UDP-glucose concentration (2–5 mM), and incubation time (2–24 hours). TLC or HPLC-MS monitors conversion efficiency, with yields improved by enzyme immobilization or directed evolution .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals. For omics data (e.g., transcriptomics), apply false discovery rate (FDR) correction (Benjamini-Hochberg) and pathway enrichment tools (DAVID, KEGG) .
Q. How should researchers validate the purity of commercial this compound standards?
Cross-validate suppliers (e.g., BOC Sciences, Shanghai Yuanye Bio-Technology) via HPLC-UV (λ = 210 nm) and compare retention times with in-house isolates. Certificates of Analysis (CoA) must specify purity (e.g., ≥85%) and absence of endotoxins for cell-based assays .
Data Reproducibility and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
